molecular formula C19H26ClN5S B4597919 N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N'-(1-METHYL-2-PIPERIDINOETHYL)THIOUREA

N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N'-(1-METHYL-2-PIPERIDINOETHYL)THIOUREA

Cat. No.: B4597919
M. Wt: 392.0 g/mol
InChI Key: FEOYSQDBEATENB-UHFFFAOYSA-N
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Description

N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(1-METHYL-2-PIPERIDINOETHYL)THIOUREA is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorobenzyl group, a pyrazole ring, and a thiourea moiety

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(1-METHYL-2-PIPERIDINOETHYL)THIOUREA typically involves multiple steps, starting with the preparation of the pyrazole ring. The chlorobenzyl group is introduced through a substitution reaction, followed by the addition of the thiourea moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(1-METHYL-2-PIPERIDINOETHYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(1-METHYL-2-PIPERIDINOETHYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-{[1-(4-Chlorobenzyl)-1H-pyrazol-4-yl]methyl}-3-azetidinyl)-1-cyclopropyl-1H-pyrazole-4-carboxamide
  • 1-(4-CHLOROBENZYL)-1H-BENZIMIDAZOLE

Uniqueness

N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(1-METHYL-2-PIPERIDINOETHYL)THIOUREA stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

1-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-3-(1-piperidin-1-ylpropan-2-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClN5S/c1-15(12-24-9-3-2-4-10-24)22-19(26)23-18-11-21-25(14-18)13-16-5-7-17(20)8-6-16/h5-8,11,14-15H,2-4,9-10,12-13H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOYSQDBEATENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCC1)NC(=S)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N'-(1-METHYL-2-PIPERIDINOETHYL)THIOUREA
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N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N'-(1-METHYL-2-PIPERIDINOETHYL)THIOUREA
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N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N'-(1-METHYL-2-PIPERIDINOETHYL)THIOUREA
Reactant of Route 4
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N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N'-(1-METHYL-2-PIPERIDINOETHYL)THIOUREA
Reactant of Route 5
N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N'-(1-METHYL-2-PIPERIDINOETHYL)THIOUREA
Reactant of Route 6
N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N'-(1-METHYL-2-PIPERIDINOETHYL)THIOUREA

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